molecular formula C21H16N2O2 B2586069 (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide CAS No. 313234-13-8

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2586069
CAS No.: 313234-13-8
M. Wt: 328.371
InChI Key: HHIBMWOWGRQTFY-LNVKXUELSA-N
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Description

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[f]chromene core with an o-tolylimino group and a carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide typically involves the condensation of o-toluidine with 3H-benzo[f]chromene-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imino group. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the o-tolylimino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated imino groups.

    Substitution: Substituted products with different functional groups replacing the o-tolylimino group.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(p-tolylimino)-3H-benzo[f]chromene-2-carboxamide: Similar structure with a p-tolylimino group instead of an o-tolylimino group.

    (Z)-3-(m-tolylimino)-3H-benzo[f]chromene-2-carboxamide: Similar structure with an m-tolylimino group instead of an o-tolylimino group.

    (Z)-3-(phenylimino)-3H-benzo[f]chromene-2-carboxamide: Similar structure with a phenylimino group instead of an o-tolylimino group.

Uniqueness

(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide is unique due to the presence of the o-tolylimino group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in various applications.

Properties

IUPAC Name

3-(2-methylphenyl)iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2/c1-13-6-2-5-9-18(13)23-21-17(20(22)24)12-16-15-8-4-3-7-14(15)10-11-19(16)25-21/h2-12H,1H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIBMWOWGRQTFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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